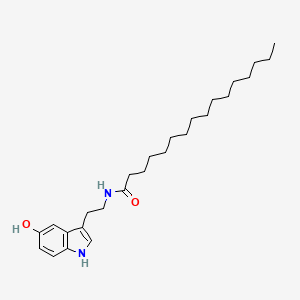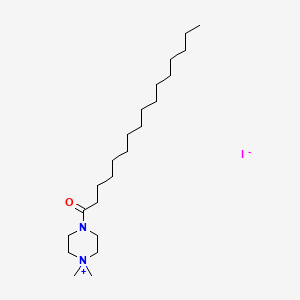
4-Acetamidobutyric acid
描述
N-acetyl gamma-aminobutyric acid is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system. N-acetyl gamma-aminobutyric acid is known for its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
乙酰基γ-氨基丁酸通过与中枢神经系统中的γ-氨基丁酸受体相互作用发挥其作用。这些受体参与抑制性神经传递,有助于调节神经元兴奋性并维持大脑中兴奋和抑制之间的平衡。 该化合物也可能影响其他参与神经传递和神经保护的分子靶点和途径 .
生化分析
Biochemical Properties
4-Acetamidobutyric acid is involved in various biochemical reactions. It is a product of the urea cycle and the metabolism of amino groups
Cellular Effects
It has been associated with incident heart failure and LVMI, rheumatoid arthritis, and severity of liver and kidney disease in cirrhosis . It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways, including the urea cycle and the metabolism of amino groups It interacts with various enzymes and cofactors within these pathways
准备方法
合成路线和反应条件
乙酰基γ-氨基丁酸可以通过γ-氨基丁酸的乙酰化合成。该反应通常涉及使用乙酸酐或乙酰氯作为乙酰化剂。反应在碱性条件下进行,例如吡啶,以中和反应过程中产生的盐酸。反应条件通常包括在室温下搅拌混合物数小时,直到反应完成。
工业生产方法
在工业环境中,乙酰基γ-氨基丁酸的生产可能涉及使用生物技术方法。利用基因工程菌株,例如大肠杆菌,进行微生物合成,已被探索用于生产γ-氨基丁酸及其衍生物。 这些方法在可持续性和成本效益方面具有优势 .
化学反应分析
反应类型
乙酰基γ-氨基丁酸可以发生各种化学反应,包括:
氧化: 该反应会导致羧酸的形成。
还原: 该反应可以将化合物转化为相应的醇。
取代: 该反应可能涉及用其他官能团取代乙酰基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括氢化铝锂和硼氢化钠。
取代: 常用的试剂包括亲核试剂,例如胺和醇。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,乙酰基γ-氨基丁酸的氧化可以产生羧酸,而还原可以产生醇。
科学研究应用
乙酰基γ-氨基丁酸在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子的结构单元。
生物学: 它被研究以了解其在神经传递中的作用及其对神经元活性的潜在影响。
医学: 它被探索以了解其在治疗神经系统疾病,如焦虑症和癫痫症方面的潜在治疗效果。
相似化合物的比较
类似化合物
γ-氨基丁酸: 母体化合物,是主要的抑制性神经递质。
乙酰基天冬氨酸谷氨酸: 另一种具有神经调节作用的衍生物。
阿坎酸: γ-氨基丁酸的结构类似物,用于治疗酒精依赖 .
独特性
乙酰基γ-氨基丁酸在其乙酰化形式上是独一无二的,这可能与母体化合物相比赋予其不同的药代动力学和药效学特性。这种独特性使其成为研究和潜在治疗应用的宝贵化合物。
属性
IUPAC Name |
4-acetamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTFMUBKZQVKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184344 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3025-96-5 | |
| Record name | 4-Acetamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3025-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003025965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27423 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETAMIDOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A70KD310L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Acetamidobutanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What metabolic pathways have been linked to altered 4-acetamidobutanoic acid levels?
A1: Research suggests that 4-acetamidobutanoic acid is associated with several metabolic pathways. Studies have identified it as a potential biomarker for:
- Tricarboxylic acid (TCA) cycle dysregulation: E-cigarette vaping has been linked to decreased 4-acetamidobutanoic acid levels alongside other TCA cycle intermediates. This suggests a potential role for this compound in understanding the metabolic consequences of vaping. [, ]
- Steroid hormone biosynthesis: In a rat model of chronic fatigue syndrome, treatment with selenium-polysaccharides from Ziyang green tea led to improvements in fatigue markers and was associated with alterations in several metabolites, including an increase in 21-hydroxypregnenolone. This points towards a potential link between 4-acetamidobutanoic acid, steroid hormone biosynthesis, and chronic fatigue syndrome. []
Q2: Can 4-acetamidobutanoic acid be used as a biomarker for specific diseases?
A2: Emerging research suggests that 4-acetamidobutanoic acid holds promise as a potential biomarker for various conditions.
- Diabetic Kidney Disease (DKD): 4-Acetamidobutanoic acid, found in extracellular vesicles, has been identified as a potential early biomarker for DKD, demonstrating excellent predictive performance when combined with other metabolites like uracil, LPC(O-18:1/0:0), and sphingosine 1-phosphate. []
- Cardiopulmonary diseases: The distinct metabolic signatures of e-cigarette vaping and cigarette smoking, including alterations in 4-acetamidobutanoic acid levels, suggest its potential as a systemic biomarker for early detection of cardiopulmonary diseases. [, ]
- Mortality and Longevity: Interestingly, higher levels of 4-acetamidobutanoic acid in plasma were linked to an increased risk of all-cause mortality and a decreased likelihood of longevity in a large prospective study. This association highlights the complex interplay of this metabolite within broader biological pathways related to aging and survival. [, ]
Q3: How does 4-acetamidobutanoic acid relate to antioxidant activity?
A3: Research on muscadine grapes has revealed a strong correlation between 4-acetamidobutanoic acid and antioxidant activities, particularly those measured by DPPH and FRAP assays. This suggests that 4-acetamidobutanoic acid may play a role in the antioxidant properties of muscadine berries, alongside other compounds like gallic acid. []
Q4: What are the implications of finding 4-acetamidobutanoic acid in muscadine grapes?
A4: The identification of 4-acetamidobutanoic acid as a potential antioxidant contributor in muscadine grapes opens avenues for further exploration. This finding may be relevant for:
- Understanding the health benefits of muscadine grapes: This could contribute to a deeper understanding of the potential health benefits associated with consuming these grapes. []
- Developing functional foods and nutraceuticals: The presence of this compound could be investigated for its potential in developing novel functional foods or nutraceuticals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)



![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)


![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)




